6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
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Biological Activity
The compound 6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel synthetic derivative that incorporates multiple pharmacophores. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N7O2 with a molecular weight of approximately 427.46 g/mol. The structure consists of a triazolo-pyrimidine core linked to an oxadiazole moiety and a methoxyphenyl group. The unique combination of these functional groups contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H21N7O2 |
Molecular Weight | 427.46 g/mol |
LogP | 4.4327 |
Polar Surface Area | 84.365 Ų |
Hydrogen Bond Acceptors Count | 8 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Receptor Modulation : The compound could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- DNA Interaction : Potential interference with DNA replication or transcription processes has been suggested due to structural similarities with nucleobases.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study focusing on similar compounds, it was found that certain derivatives displayed strong activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with some showing comparable efficacy to standard antibiotics like gentamicin .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. The compound has been evaluated for its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor progression:
- In vitro assays revealed that several oxadiazole derivatives exhibited IC50 values in the low micromolar range against TP .
- Molecular docking studies suggested strong binding affinity to TP and other cancer-related targets such as HDAC and topoisomerase II .
Case Studies
- Study on Thymidine Phosphorylase Inhibition :
- Antimicrobial Efficacy Assessment :
Properties
IUPAC Name |
6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-13-8-9-15(10-14(13)2)20-24-18(32-26-20)11-28-12-23-21-19(22(28)30)25-27-29(21)16-6-4-5-7-17(16)31-3/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOKOIOJPSGPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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